S-(2-Phenylethyl) dipropylcarbamothioate
CAS No.: 36369-14-9
Cat. No.: VC20652652
Molecular Formula: C15H23NOS
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36369-14-9 |
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Molecular Formula | C15H23NOS |
Molecular Weight | 265.4 g/mol |
IUPAC Name | S-(2-phenylethyl) N,N-dipropylcarbamothioate |
Standard InChI | InChI=1S/C15H23NOS/c1-3-11-16(12-4-2)15(17)18-13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
Standard InChI Key | DTNDAJJJGZKUFO-UHFFFAOYSA-N |
Canonical SMILES | CCCN(CCC)C(=O)SCCC1=CC=CC=C1 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
S-(2-Phenylethyl) dipropylcarbamothioate consists of:
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A dipropylcarbamothioate backbone [(CH₂CH₂CH₃)₂NCOS-], derived from N,N-dipropylcarbamothioic acid.
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A 2-phenylethyl group (C₆H₅CH₂CH₂-) attached via a thioester bond.
This configuration merges the hydrophobic dipropyl chains with the aromatic phenylethyl group, creating a hybrid structure with balanced lipophilic and electronic properties .
Table 1: Comparative Molecular Properties of Related Compounds
The estimated logP value reflects enhanced lipophilicity compared to its ethenyl analog due to the aromatic phenyl group .
Synthetic Pathways and Optimization
Nucleophilic Substitution Approaches
The compound can be synthesized via a two-step protocol:
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Formation of dipropylcarbamothioyl chloride:
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Coupling with 2-phenylethanol:
The reaction proceeds in anhydrous tetrahydrofuran (THF) with triethylamine as an acid scavenger .
Alternative Route: Thiol-Ester Exchange
A metal-catalyzed thiol-ester exchange using 2-phenylethanethiol and dipropylcarbamothioate esters offers higher yields (>75%) under mild conditions :
Physicochemical Properties
Thermal Stability
While experimental data for the title compound is lacking, analogs suggest:
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Decomposition temperature: ~200–220°C (based on dipropylcarbamothioate derivatives ).
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Melting point: Likely <100°C due to flexible alkyl chains.
Solubility Profile
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